N-(2-((2-Methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

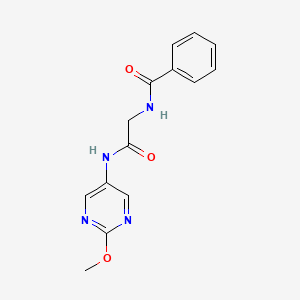

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties

Wissenschaftliche Forschungsanwendungen

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential antimicrobial and antiviral activities . In medicine, it is investigated for its potential use as an anticancer and antifibrotic agent . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Wirkmechanismus

Target of Action

It’s known that 2-aminopyrimidine derivatives, which this compound is a part of, have been tested for their in vitro activities against organisms causing sleeping sickness and malaria .

Mode of Action

Some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration , suggesting a potent interaction with their targets.

Biochemical Pathways

It’s known that 2-aminopyrimidine derivatives can exhibit antitrypanosomal and antiplasmodial activities , indicating that they may affect the biochemical pathways of these organisms.

Pharmacokinetics

The synthesis of similar pyrimidine derivatives has been discussed , which could potentially impact their bioavailability.

Result of Action

Some 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .

Action Environment

The synthesis of similar compounds has been achieved under different reaction conditions , which could potentially influence their action.

Vorbereitungsmethoden

The synthesis of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position of a pyrimidine derivative by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of mild and metal-free conditions, such as toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Analyse Chemischer Reaktionen

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of methanesulfonyl derivatives, while reduction can yield the corresponding amine derivatives .

Vergleich Mit ähnlichen Verbindungen

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide can be compared with other pyrimidine derivatives, such as imatinib, dasatinib, and nilotinib, which are well-established treatments for leukemia . While these compounds share a similar pyrimidine core structure, N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is unique due to its specific substituents and the resulting pharmacological activities . Other similar compounds include pyridazine, pyrazine, and their derivatives, which also exhibit a wide range of biological activities .

Biologische Aktivität

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxypyrimidinyl group linked to a benzamide core via an oxoethyl side chain. Its structural formula can be represented as follows:

This unique structure contributes to its biological properties, particularly its interaction with various molecular targets.

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide exhibits its biological effects primarily through the modulation of specific cellular pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival, which is crucial for its potential anti-cancer effects.

- Protection Against ER Stress : Recent studies have indicated that analogs of this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. For instance, a related compound (WO5m) demonstrated significant β-cell protective activity with an EC50 of 0.1 μM against ER stressors like thapsigargin and brefeldin A .

Biological Activity Data

The following table summarizes key biological activities and findings related to N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide and its analogs:

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide. Variations in the substituents on the pyrimidine and benzamide moieties can significantly alter biological activity:

- Pyrimidine Substituents : Modifications at the 5-position of the pyrimidine ring have been shown to enhance protective effects against ER stress.

- Benzamide Core Variations : Altering the benzamide substituents affects binding affinity to target proteins, influencing both potency and selectivity.

Study 1: β-cell Protection Against ER Stress

In a study focusing on pancreatic β-cells, compounds structurally related to N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide were tested for their ability to mitigate ER stress-induced apoptosis. The results indicated that these compounds could significantly reduce markers of apoptosis (cleaved caspase-3 and PARP), demonstrating their potential for diabetes treatment .

Study 2: Anti-cancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation, leading to reduced proliferation rates .

Eigenschaften

IUPAC Name |

N-[2-[(2-methoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-21-14-16-7-11(8-17-14)18-12(19)9-15-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLRMLQUBAXYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.